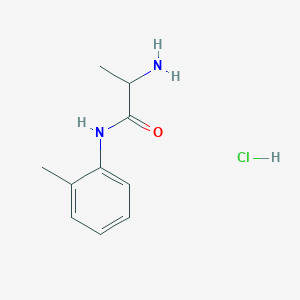
Methyl thiane-2-carboxylate
Overview
Description
“Methyl thiane-2-carboxylate” is an organic compound with the IUPAC name “methyl tetrahydro-2H-thiopyran-2-carboxylate”. It has a molecular weight of 160.24 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
“this compound” has a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfide .Scientific Research Applications
Polymerization Initiators
Methyl thiane-2-carboxylate and its derivatives have been investigated for their role in polymerization processes. For instance, compounds related to this compound, such as 2-thioxanthone-thioacetic acid and 2-(carboxymethoxy)thioxanthone, have been synthesized and characterized for their capability to act as bimolecular photoinitiators for free radical polymerization of methyl methacrylate. The proposed mechanism involves an intermolecular electron-transfer reaction followed by decarboxylation to generate alkyl radicals that initiate polymerization (Aydın, Arsu, & Yagcı, 2003).
Analytical Pyrolysis and Thermochemolysis
This compound and its structural analogs play a role in analytical pyrolysis and thermochemolysis, where they are used as reagents. Thermally assisted hydrolysis and methylation (THM) techniques, employing reagents like tetramethylammonium hydroxide (TMAH), have seen developments for the analysis of a wide array of substances including synthetic and natural resins, lipids, wood products, and soil substances. These techniques are instrumental in understanding the chemical composition and decomposition pathways of complex mixtures (Challinor, 2001); (Shadkami & Helleur, 2010).
Catalysis in Chemical Synthesis
In the realm of organic synthesis, derivatives related to this compound are used as catalysts or substrates in various chemical reactions. For example, palladium-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids have been demonstrated using sodium carboxylates as substrates. This showcases the role of such compounds in facilitating C-H activation/C-C coupling sequences, underscoring their significance in synthetic organic chemistry (Giri et al., 2007).
Environmental and Biological Studies
Furthermore, the microbial metabolism of thiophen-2-carboxylate, a structurally related compound, reveals its biodegradability and role in microbial growth processes. Studies have isolated organisms capable of using thiophen-2-carboxylate as a sole source of carbon, energy, and sulfur, highlighting its potential impact on environmental bioremediation and microbial ecology (Cripps, 1973).
Safety and Hazards
“Methyl thiane-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it is a hazardous substance. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary targets of Methyl thiane-2-carboxylate are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been found in many biologically active compounds . .
Mode of Action
Thiophene derivatives, to which this compound belongs, are known to interact with various biological targets and exhibit a variety of properties and applications .
Pharmacokinetics
As a result, the impact of these properties on the bioavailability of this compound is unknown .
Biochemical Analysis
Biochemical Properties
Methyl thiane-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that this compound interacts with is protein tyrosine phosphatase 1B (PTP1B). This enzyme is involved in the regulation of insulin signaling and glucose homeostasis. This compound has been shown to inhibit the activity of PTP1B, leading to enhanced insulin signaling and improved glucose uptake in cells . Additionally, this compound interacts with other proteins involved in cellular signaling pathways, such as Raf kinase and DNA topoisomerase, further influencing cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances insulin signaling by inhibiting protein tyrosine phosphatase 1B, leading to increased glucose uptake in cells . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. At the molecular level, this compound binds to the active site of protein tyrosine phosphatase 1B, inhibiting its activity and enhancing insulin signaling . This binding interaction is crucial for the compound’s ability to modulate cellular processes. Additionally, this compound interacts with other enzymes, such as Raf kinase and DNA topoisomerase, leading to changes in their activity and function. These interactions result in alterations in cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH conditions can lead to the degradation of the compound, resulting in reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, particularly in the regulation of insulin signaling and glucose metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance insulin signaling and improve glucose uptake without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of the compound plateau at a certain dosage, and further increases in dosage result in adverse effects. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the insulin signaling pathway. By inhibiting protein tyrosine phosphatase 1B, the compound enhances insulin signaling and glucose uptake in cells . Additionally, this compound interacts with enzymes involved in glucose metabolism, such as hexokinase and phosphofructokinase, leading to changes in metabolic flux and metabolite levels. These interactions contribute to the compound’s overall effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through specific transporters, such as glucose transporters, and is distributed to different cellular compartments . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues. These interactions are crucial for the compound’s ability to exert its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms are essential for the compound’s ability to modulate cellular processes and exert its effects on cell function.
Properties
IUPAC Name |
methyl thiane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUGAIGMXRQPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
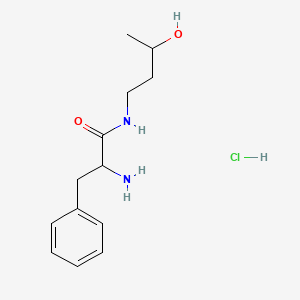
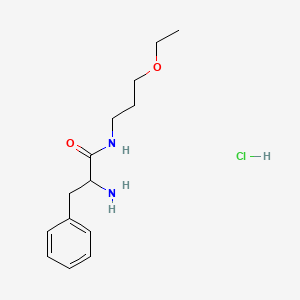
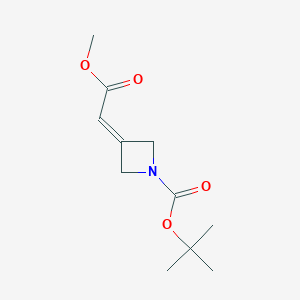
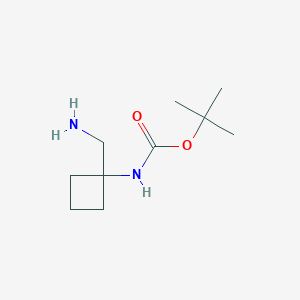
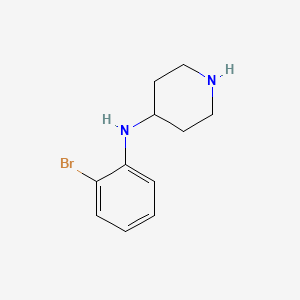
![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)
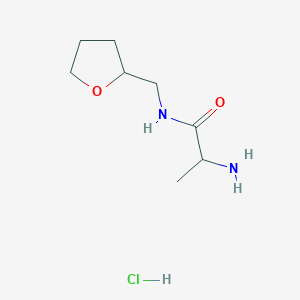

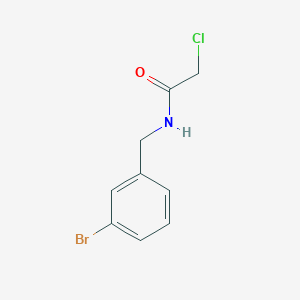

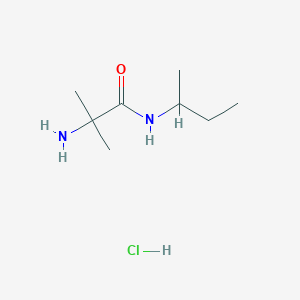

![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
